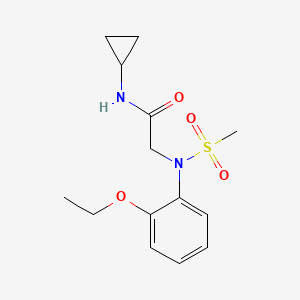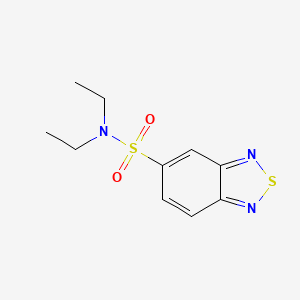
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-piperidinylcarbonyl)-4-biphenylyl acetate, also known as PACBA, is a chemical compound with potential applications in scientific research. It belongs to the class of acylpiperidines and is a derivative of biphenyl. PACBA has been shown to exhibit various biochemical and physiological effects, and its mechanism of action is of interest to researchers.
Mécanisme D'action
The mechanism of action of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been shown to have a higher affinity for acetylcholinesterase than butyrylcholinesterase, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been shown to exhibit various biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase, as well as inhibition of the growth of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate in lab experiments is its ability to inhibit the activity of specific enzymes, which can help researchers study the function of these enzymes in biological systems. However, one limitation is that 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate may not be selective for a specific enzyme, and may also inhibit the activity of other enzymes in the system.
Orientations Futures
There are several future directions for research involving 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate. One potential area of study is its potential therapeutic effects in the treatment of Alzheimer's disease. Another area of study is its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, further research is needed to better understand the mechanism of action of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate, as well as its potential side effects and limitations.
Méthodes De Synthèse
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate can be synthesized using a variety of methods, including the reaction of piperidine with 4-biphenylcarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-biphenylcarboxylic acid with piperidine and acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The yield of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate using these methods is typically around 50-60%.
Applications De Recherche Scientifique
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
[4-[3-(piperidine-1-carbonyl)phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(22)24-19-10-8-16(9-11-19)17-6-5-7-18(14-17)20(23)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFHMIIJVECAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)



![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)